Aqueous Solubility Differential vs. 3-Hydroxypyridine
5‑Bromo‑2‑fluoropyridin‑3‑ol exhibits a predicted aqueous solubility of 12 g L⁻¹ at 25 °C, a value significantly lower than the experimentally determined 33 g L⁻¹ for the non‑halogenated parent scaffold 3‑hydroxypyridine . The roughly 2.8‑fold reduction in solubility reflects the lipophilic contribution of the bromine and fluorine substituents and directly impacts the compound’s partition behaviour in biphasic reaction media and in‑vitro assay buffers.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | 12 g L⁻¹ (calculated, 25 °C) |
| Comparator Or Baseline | 3‑Hydroxypyridine: 33 g L⁻¹ (experimental, 20 °C) |
| Quantified Difference | ~2.8‑fold lower solubility |
| Conditions | Target: calculated with ACD/Labs v11.02; comparator: experimental value from multiple SDS sources. |
Why This Matters
For synthetic chemists planning aqueous biphasic work‑ups or biologists preparing compound stock solutions, the lower aqueous solubility of the bromo‑fluoro analog must be factored into solvent selection and serial dilution protocols, and it can be advantageous when a less hydrophilic intermediate is needed for organic‑phase reactions.
